molecular formula C11H16BrN3O B1377886 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine CAS No. 1419101-22-6

2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine

Katalognummer: B1377886
CAS-Nummer: 1419101-22-6
Molekulargewicht: 286.17 g/mol
InChI-Schlüssel: ODGGBWNOLRXLKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine (CAS: 1419101-22-6) is a brominated pyrimidine derivative with a molecular formula of C₁₁H₁₆BrN₃O and a molecular weight of 286.173 g/mol . The compound features a pyrimidine core substituted with a bromine atom at position 2 and a 1-methyl-piperidin-4-ylmethoxy group at position 3. Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly in the synthesis of protein degraders and kinase inhibitors.

The compound is commercially available with a purity of ≥97% and is stored at room temperature, emphasizing its stability under standard laboratory conditions .

Eigenschaften

IUPAC Name

2-bromo-5-[(1-methylpiperidin-4-yl)methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O/c1-15-4-2-9(3-5-15)8-16-10-6-13-11(12)14-7-10/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGGBWNOLRXLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=CN=C(N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine typically involves the nucleophilic substitution reaction of 2-bromo-5-hydroxypyrimidine with 1-methyl-4-piperidinemethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Analyse Chemischer Reaktionen

2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by various nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Substitution Reactions: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine serves as a building block for synthesizing potential therapeutic agents. Its derivatives are being explored for their pharmacological properties, particularly in targeting neurological disorders and cancer therapies. The compound's structural features allow it to interact with various biological targets, making it a candidate for drug discovery .

Biological Studies

This compound is utilized in studies investigating the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors. Its ability to modulate biological pathways positions it as a valuable tool in chemical biology, particularly for probing cellular processes and understanding disease mechanisms .

Materials Science

In materials science, 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine can be incorporated into the development of novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of pyrimidines, including 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine, in drug discovery. Research indicates that this compound may act as an inhibitor in various biological pathways related to neurological disorders and cancer therapies. Its derivatives are being evaluated for their binding affinities to specific receptors involved in neurotransmission and cell signaling pathways .

For instance, Kumari et al. have focused on developing antibacterial agents incorporating pyrimidines by targeting bacterial DNA gyrase, a crucial enzyme for DNA replication and transcription. This research underscores the importance of pyrimidines in developing new therapeutic agents against resistant bacterial strains .

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The following table compares 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine with key analogues, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine Br (C2), 1-methyl-piperidin-4-ylmethoxy (C5) C₁₁H₁₆BrN₃O 286.173 1419101-22-6 Reference compound; piperidine moiety enhances solubility and target binding .
2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine Cl (C2), 1-methyl-piperidin-4-ylmethoxy (C5) C₁₁H₁₆ClN₃O 241.72 1408074-71-4 Bromine replaced with chlorine; lower molecular weight and altered reactivity .
5-Bromo-2-(piperidin-3-yloxy)pyrimidine Br (C5), piperidin-3-yloxy (C2) C₉H₁₁BrN₂O 257.11 914347-73-2 Piperidine oxygen at C2 instead of C5; reduced steric hindrance .
2-Amino-5-bromo-4-methoxypyrimidine NH₂ (C2), Br (C5), OCH₃ (C4) C₅H₆BrN₃O 204.03 N/A Amino and methoxy groups at C2/C4; simpler structure, used in agrochemicals .
2-Methoxy-5-bromopyrimidine OCH₃ (C2), Br (C5) C₅H₅BrN₂O 189.01 38353-06-9 Lacks piperidine; lower molecular weight and limited pharmacological relevance .

Key Research Findings

  • Electronic and Spectroscopic Properties: Quantum chemical studies on analogues like 2-amino-5-bromo-4-methoxypyrimidine reveal that electron-withdrawing groups (e.g., Br) at C5 enhance stability, while electron-donating groups (e.g., OCH₃) at C2/C4 modulate electronic transitions . These findings suggest that the bromine and piperidine groups in the reference compound contribute to its unique reactivity and binding affinity.
  • Reactivity Differences : The substitution of bromine with chlorine (as in 2-chloro-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine) reduces steric bulk and alters nucleophilic aromatic substitution kinetics, impacting its utility in Suzuki coupling reactions .
  • Biological Applications : Piperidine-containing pyrimidines, such as the reference compound, are prioritized in drug discovery due to their improved solubility and ability to penetrate lipid membranes compared to simpler analogues like 2-methoxy-5-bromopyrimidine .

Lumping Strategy in Comparative Studies

As per computational modeling approaches, pyrimidines with similar substitution patterns (e.g., bromine at C5, heterocyclic groups at C2) are often "lumped" into surrogate categories to simplify reaction networks . For example, 2-bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine and its chloro analogue may be grouped for predicting metabolic pathways or degradation kinetics.

Biologische Aktivität

2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine (CAS No: 1419101-22-6) is a pyrimidine derivative characterized by a bromine atom and a methoxy group attached to a piperidine moiety. Its molecular formula is C₁₁H₁₆BrN₃O, with a molecular weight of approximately 286.17 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of neurology and oncology.

Structure and Properties

The structural features of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine are critical for its biological activity. The presence of the bromine atom allows for nucleophilic substitution reactions, enhancing its reactivity and potential for functionalization. The methoxy group and piperidine ring contribute to the compound's ability to interact with various biological targets, including neurotransmitter systems.

Anticancer Potential

Research indicates that 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine exhibits significant anticancer properties. It has been studied as an inhibitor in various cancer pathways, showing promise in targeting tumor growth and proliferation. For instance, preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell signaling pathways, which could lead to reduced tumor viability.

Neurological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. The piperidine moiety may enhance binding affinity to receptors implicated in cognitive functions and mood regulation, making it a candidate for further exploration in neuropharmacology.

Research Findings

Several studies have evaluated the pharmacological profile of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine:

  • Structure-Activity Relationship (SAR) Studies : Recent SAR studies on piperidine derivatives have shown that modifications to the pyrimidine structure can significantly enhance biological activity. For example, variations in substitution patterns have resulted in compounds with improved potency against specific cancer cell lines .
  • In Vitro and In Vivo Studies : In vitro assays have demonstrated that this compound exhibits inhibitory effects on various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action. In vivo studies are necessary to confirm these findings and assess the safety profile .
  • Comparative Analysis : A comparative analysis with similar compounds reveals that 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine possesses unique biological properties due to its specific combination of substituents. This uniqueness may confer distinct advantages over other derivatives .

Case Study 1: Anticancer Efficacy

In a recent study, derivatives of piperidine were evaluated for their ability to inhibit tumor growth in mouse models. The results indicated that compounds similar to 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine showed significant reductions in tumor size when administered at specific dosages over a defined period .

Case Study 2: Neurological Applications

Another investigation focused on the neuroprotective effects of pyrimidine derivatives, including 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine. The study found that these compounds could potentially mitigate neurodegeneration by modulating neurotransmitter release and receptor activity .

Comparative Table of Similar Compounds

Compound NameStructureKey Features
5-Bromo-2-(1-methylpiperidin-4-yloxy)pyrimidineStructureDifferent substitution pattern on the pyrimidine ring
2-Chloro-5-(1-methylpiperidin-4-yloxy)pyrimidineStructureChlorine instead of bromine; potential differences
2-Bromo-4-(1-methylpiperidin-4-yloxy)pyrimidineStructureAltered position of the substituent on the pyrimidine ring

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine, and how is purity ensured?

Answer:
The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach is:

Bromination : Introduce bromine at the 2-position of pyrimidine using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions .

Etherification : React the brominated intermediate with 1-methyl-piperidin-4-ylmethanol via nucleophilic aromatic substitution (SNAr), often catalyzed by a base (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Basic: Which spectroscopic and computational methods are critical for characterizing this compound’s structure and electronic properties?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons, confirming substitution patterns (e.g., methoxy group integration at δ ~3.5 ppm, piperidine ring resonances) .
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z).
  • Computational Analysis :
    • DFT Calculations : Predicts molecular geometry, electrostatic potential surfaces, and HOMO-LUMO gaps to assess reactivity .
    • IR Simulation : Matches experimental IR peaks (e.g., C-Br stretch ~550 cm⁻¹) to confirm functional groups .

Advanced: How can reaction conditions be optimized to mitigate competing pathways during SNAr reactions involving the bromopyrimidine core?

Answer:
Competing hydrolysis or dimerization can occur due to the electron-deficient pyrimidine ring. Optimization strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and enhance nucleophilicity of the alkoxide .
  • Temperature Control : Reactions at 60–80°C balance kinetics and side-reaction suppression.
  • Catalysis : Additives like tetrabutylammonium bromide (TBAB) improve reaction rates via phase-transfer effects .
    Monitoring : TLC or in-situ FTIR tracks intermediate formation, enabling real-time adjustments .

Advanced: What mechanistic insights guide the design of derivatives using 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine as a precursor?

Answer:
The bromine atom serves as a leaving group, enabling further functionalization:

  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (Pd catalysis) introduce aryl/heteroaryl groups at the 2-position .
  • Nucleophilic Substitution : Piperidine-methoxy group at the 5-position can be modified via deprotection (e.g., TFA for tert-butyl groups) or alkylation .
    Mechanistic Studies : Kinetic isotope effects (KIEs) and Hammett plots quantify electronic effects on substitution rates .

Advanced: How do steric and electronic effects of the 1-methyl-piperidin-4-ylmethoxy group influence biological activity in target molecules?

Answer:

  • Steric Effects : The piperidine ring’s chair conformation and methyl group orientation impact binding to enzymes (e.g., kinases) by modulating cavity fit .
  • Electronic Effects : The methoxy linker enhances solubility and hydrogen-bonding potential, while the piperidine’s basic nitrogen may interact with acidic residues in binding pockets .
    Validation : Molecular docking (AutoDock Vina) and MD simulations assess binding modes and stability .

Advanced: What analytical challenges arise in resolving enantiomeric impurities during synthesis, and how are they addressed?

Answer:
Chiral impurities can originate from the piperidine ring’s stereochemistry. Solutions include:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol for enantiomer separation .
  • Circular Dichroism (CD) : Detects optical activity of isolated fractions .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during etherification to enforce stereocontrol .

Advanced: How does the compound’s stability under varying pH and temperature conditions affect its utility in biological assays?

Answer:

  • pH Stability : Hydrolysis of the methoxy group is minimized in neutral buffers (pH 7.4), but acidic conditions (pH <3) accelerate degradation.
  • Thermal Stability : Decomposition above 100°C (TGA analysis) necessitates storage at −20°C for long-term stability .
    Mitigation : Lyophilization or formulation in PEG-based matrices enhances shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.